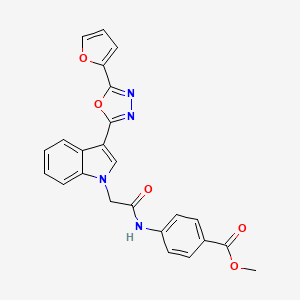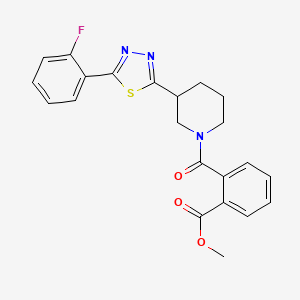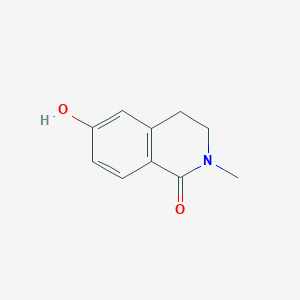
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 2-position, a nitro group at the 4-position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety
作用機序
Target of Action
The primary target of 2-Chloro-4-Nitro-N-(3-Pyridinyl)Benzamide is the Peroxisome Proliferator–Activated Receptor (PPAR) . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .
Mode of Action
This compound interacts with PPARs, specifically PPARγ and PPARδ . It acts as an antagonist for PPARγ, but surprisingly, it triggers the expression of Perilipin 2 (PLIN2), a well-known PPARγ target, via PPARδ . This unexpected upregulation occurs in many human and murine macrophage cell models and also primary cells .
Biochemical Pathways
The compound affects several biochemical pathways involved in lipid uptake, transport, storage, and fatty acid synthesis . Profiling expression of PPAR target genes showed upregulation of several genes involved in these pathways by this compound .
Result of Action
The compound’s action results in elevated lipogenesis and increased triglyceride levels . This is in line with the upregulation of PLIN2 protein and several genes involved in lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE typically involves the following steps:
Chlorination: The chloro group can be introduced by treating the nitrated intermediate with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Coupling with Pyridine: The final step involves coupling the chlorinated intermediate with pyridine-3-amine under suitable conditions, such as in the presence of a base like triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-chloro-4-amino-N-pyridin-3-ylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
科学的研究の応用
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitro and chloro functional groups.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-chloro-4-nitroaniline: Similar in structure but lacks the pyridin-3-yl group.
4-chloro-2-nitroaniline: Another structural isomer with different positioning of the chloro and nitro groups.
2-chloro-3-nitropyridine: Contains a pyridine ring but differs in the position of the nitro group.
Uniqueness
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE is unique due to the presence of both a benzamide moiety and a pyridine ring, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-chloro-4-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-6-9(16(18)19)3-4-10(11)12(17)15-8-2-1-5-14-7-8/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOTQGVFFLLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)




![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)




![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)

![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)
![5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2855557.png)
